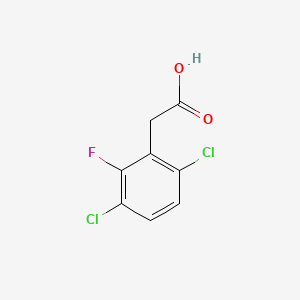

3,6-Dichloro-2-fluorophenylacetic acid

Overview

Description

“3,6-Dichloro-2-fluorophenylacetic acid” is a chemical compound with the CAS Number: 916420-71-8 . It has a molecular weight of 223.03 and its IUPAC name is (3,6-dichloro-2-fluorophenyl)acetic acid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H5Cl2FO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . For more detailed physical and chemical properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or other specialized databases.Scientific Research Applications

Photophysics and Biological Applications

The compound 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shares structural similarities with 3,6-Dichloro-2-fluorophenylacetic acid, exhibits fluorescent properties useful in biological probes. This compound shows emission in the 500-600 nm range and is responsive to environmental polarity changes. The fluorescence of 6DMN is red-shifted in polar protic environments, and its fluorescence quantum yield decreases significantly from chloroform to water. This property expands its application in monitoring protein-protein interactions, particularly in peptides incorporating this fluorophore for studies with Src homology 2 (SH2) phosphotyrosine binding domains (Vázquez et al., 2005).

Fluorescent Amino Acid Incorporation

The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in Saccharomyces cerevisiae using an amber nonsense codon. This environmentally sensitive fluorophore was integrated into human superoxide dismutase to monitor protein unfolding in the presence of guanidinium chloride. This method can be applied to various fluorophores in both prokaryotic and eukaryotic organisms, aiding in biochemical and cellular studies of protein structure and function (Summerer et al., 2006).

Reactivity and Acidity Analysis

A detailed study on halogenated phenylacetic acids, including this compound, was conducted to understand their reactivity, acidity, and vibrational spectra. The research used various descriptors such as Fukui functions and HOMO-LUMO gap, providing insights into the molecular properties of these compounds. This research is significant in understanding the chemical behavior of this compound and related molecules (Srivastava et al., 2015).

Safety and Hazards

The safety information for “3,6-Dichloro-2-fluorophenylacetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name |

2-(3,6-dichloro-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZIXNBBBSGEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

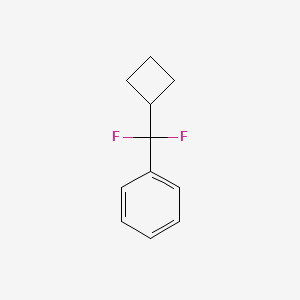

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

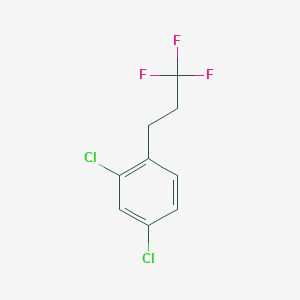

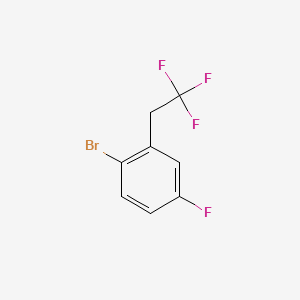

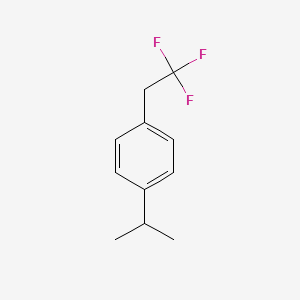

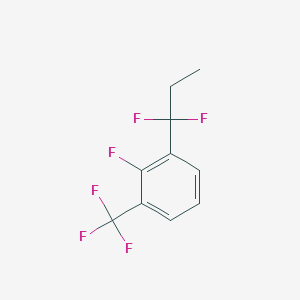

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1390643.png)

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)

amine hydrochloride](/img/structure/B1390660.png)